

In-Depth Technical Guide: 1,1,1-Trifluoro-5-bromo-2-pentanone

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-5-bromo-2-pentanone

Cat. No.: B3091206

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CAS Number: 121749-67-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-5-bromo-2-pentanone is a halogenated ketone of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the terminal trifluoromethyl group and the bromo functionality, make it a versatile synthetic intermediate for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromo group provides a reactive handle for a variety of chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1,1,1-Trifluoro-5-bromo-2-pentanone**, with a focus on its role as a building block for enzyme inhibitors.

Chemical Properties and Data

1,1,1-Trifluoro-5-bromo-2-pentanone is a specialized organic compound with the molecular formula $C_5H_6BrF_3O$.^[1] Key quantitative data for this molecule are summarized in the table below.

Property	Value	Source
CAS Number	121749-67-5	[1][2][3]
Molecular Formula	C ₅ H ₆ BrF ₃ O	[1]
Molecular Weight	219.00 g/mol	[1]
IUPAC Name	5-bromo-1,1,1-trifluoropentan-2-one	[1]
Synonyms	5-Bromo-1,1,1-trifluoropentane-2-one	[1]

Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone

While a specific, detailed experimental protocol for the synthesis of **1,1,1-Trifluoro-5-bromo-2-pentanone** is not readily available in the public domain, its synthesis can be inferred from general methods for the preparation of trifluoromethyl ketones. A plausible synthetic route would involve the reaction of a Grignard reagent derived from a protected 4-bromobutanol with a trifluoroacetic acid derivative.

Hypothetical Experimental Protocol:

Step 1: Protection of 4-bromo-1-butanol 4-bromo-1-butanol would first be protected to prevent the Grignard reagent from reacting with the hydroxyl group. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

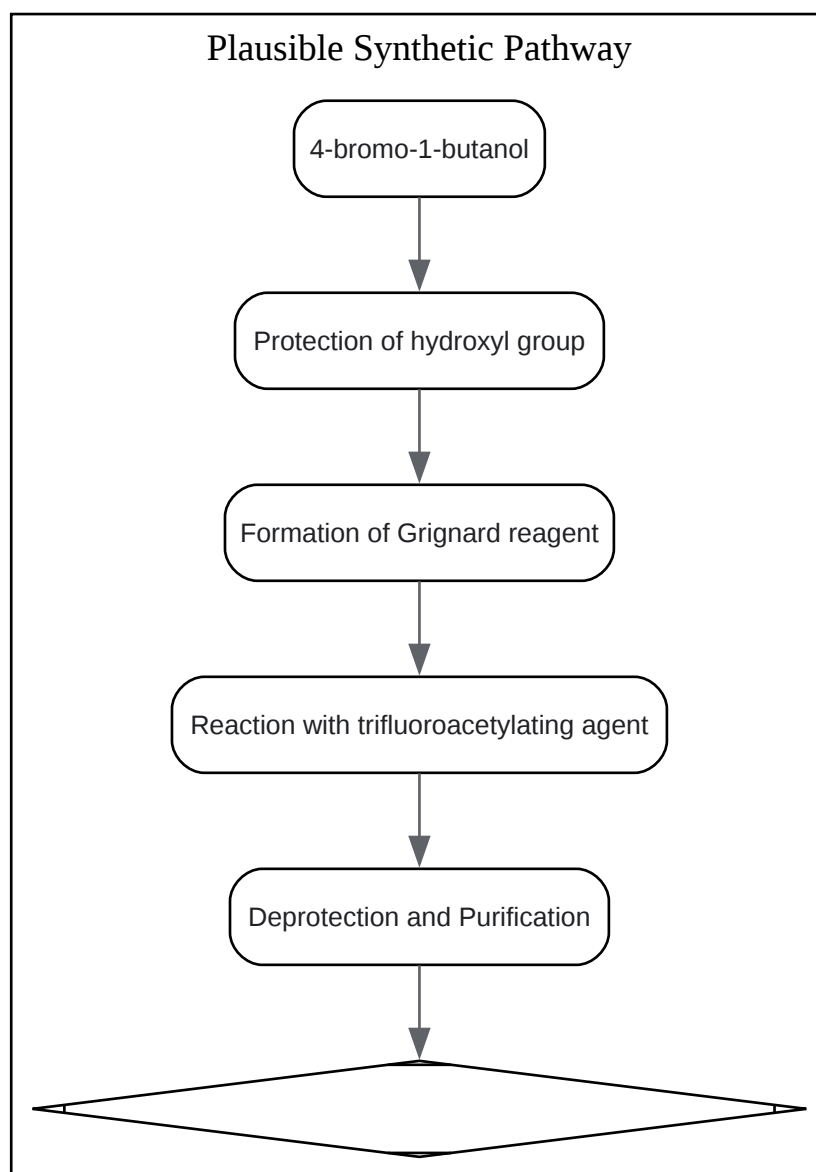
Step 2: Formation of the Grignard Reagent The protected 4-bromobutyl ether would then be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.

Step 3: Reaction with a Trifluoroacetylating Agent The Grignard reagent would then be added to a trifluoroacetylating agent, such as ethyl trifluoroacetate, at a low temperature (e.g., -78 °C) to form the desired ketone.

Step 4: Deprotection and Work-up Finally, the protecting group would be removed under acidic conditions, followed by an aqueous work-up and purification by column chromatography to

yield **1,1,1-Trifluoro-5-bromo-2-pentanone**.

General Synthetic Workflow:



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Caption: Plausible synthetic workflow for **1,1,1-Trifluoro-5-bromo-2-pentanone**.

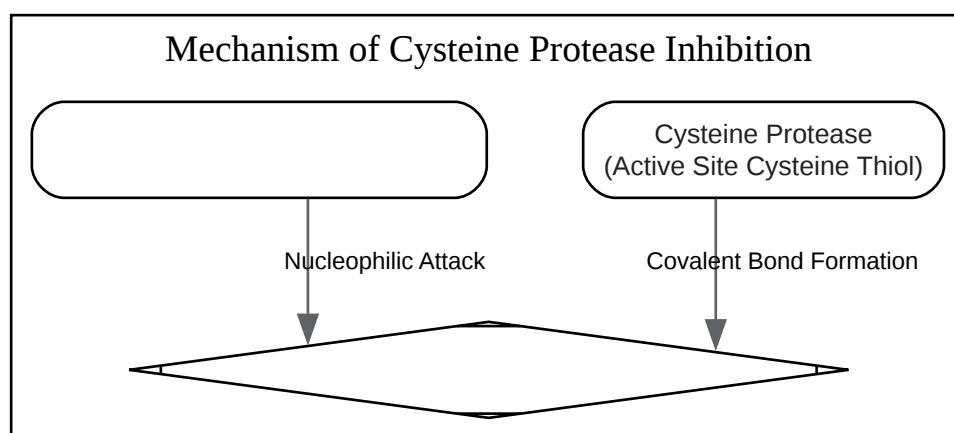
Reactivity and Potential Applications in Drug Development

The bifunctional nature of **1,1,1-Trifluoro-5-bromo-2-pentanone** makes it a valuable building block in medicinal chemistry.

The Trifluoromethyl Ketone Moiety: A Serine and Cysteine Protease Inhibitor

Trifluoromethyl ketones (TFMKs) are a well-established class of reversible, covalent inhibitors of serine and cysteine proteases.[4] The highly electrophilic carbonyl carbon of the TFMK is susceptible to nucleophilic attack by the active site serine or cysteine residue of the protease. This attack leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, respectively. This mechanism effectively blocks the catalytic activity of the enzyme. The slow-binding nature of this inhibition can result in potent enzyme inactivation.[5]

Signaling Pathway of Protease Inhibition:



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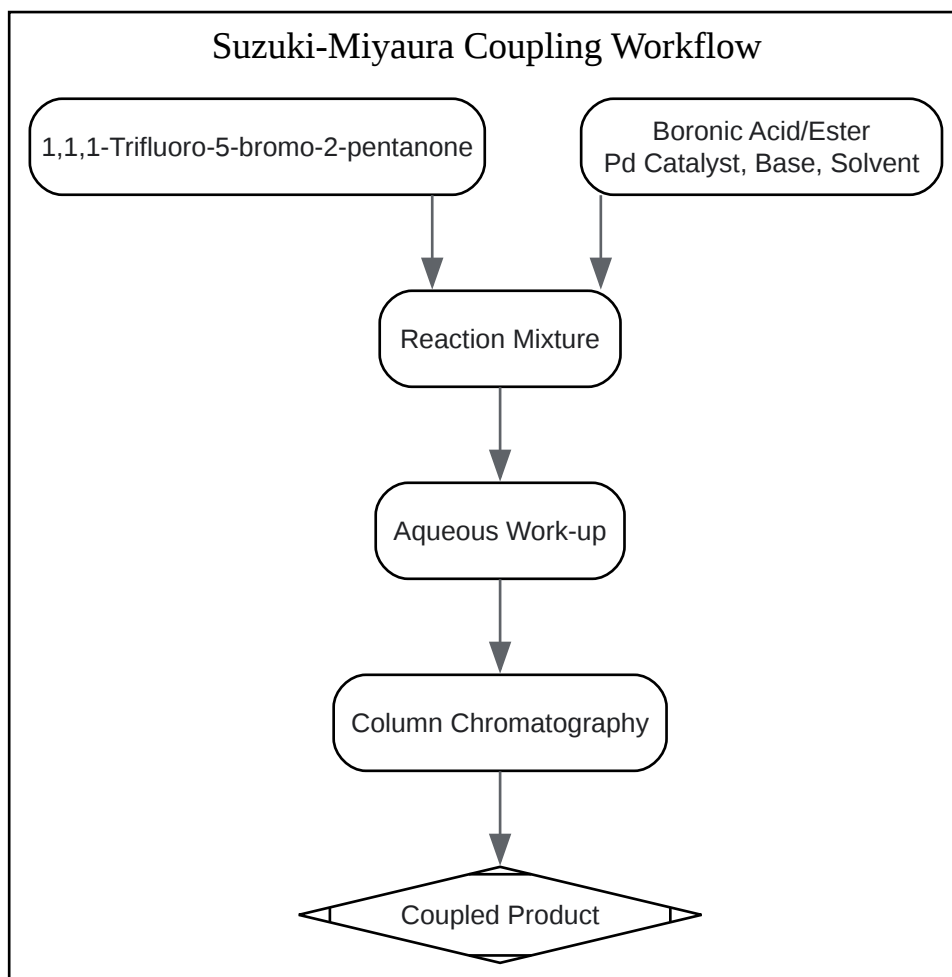
Caption: Inhibition of a cysteine protease by a trifluoromethyl ketone.

The Bromo Group: A Handle for Molecular Elaboration

The bromine atom in **1,1,1-Trifluoro-5-bromo-2-pentanone** serves as a versatile functional group for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or other organic moieties at this position. This capability is highly valuable in structure-activity relationship (SAR) studies, where researchers can

systematically modify this part of the molecule to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate.

Experimental Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity

While specific biological data for **1,1,1-Trifluoro-5-bromo-2-pentanone** is not extensively reported, the broader class of trifluoromethyl ketones has been shown to exhibit potent inhibitory activity against various proteases. For instance, peptidyl trifluoromethyl ketones have

been developed as inhibitors of the SARS-CoV 3CL protease, with some compounds exhibiting time-dependent inhibition and K_i values in the micromolar range.

Conclusion

1,1,1-Trifluoro-5-bromo-2-pentanone is a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Its trifluoromethyl ketone moiety provides a well-validated "warhead" for targeting serine and cysteine proteases, while the bromo group allows for extensive synthetic diversification. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

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